3'-O-Demethylpreussomerin I
Overview
Description
Scientific Research Applications
Antimycobacterial and Antiplasmodial Activities
A study by Seephonkai et al. (2002) discovered that 3'-O-demethylpreussomerin I, along with other preussomerins, isolated from the fungus Microsphaeropsis sp. BCC 3050, showed promising antimycobacterial and antiplasmodial activities. These compounds were also evaluated for their cytotoxicity against various cell lines (Seephonkai et al., 2002).
Neuroprotective Mechanisms
Although not directly about 3'-O-Demethylpreussomerin I, Zhou et al. (2013) studied a similar compound, 3-O-demethylswertipunicoside, which was found to protect against oxidative toxicity and apoptosis in PC12 cells. This research provides a context for understanding the potential neuroprotective properties of compounds like 3'-O-Demethylpreussomerin I (Zhou et al., 2013).
Apoptosis Inducers in Drug Discovery
Cai et al. (2006) discussed the use of chemical genetics to identify small molecules with apoptosis-inducing activities. This approach could be relevant to the study of 3'-O-Demethylpreussomerin I in the context of discovering potential anticancer agents (Cai et al., 2006).
Role in Hematological Malignancies
Jost and Galm (2007) highlighted the significance of targeting epigenetic modifications in cancer cells, particularly in hematological malignancies. Although not directly related to 3'-O-Demethylpreussomerin I, this study underscores the broader context of epigenetic interventions in cancer treatment, which could include compounds like 3'-O-Demethylpreussomerin I (Jost & Galm, 2007).
Impact on Genome Stability
Chen et al. (1998) investigated the role of DNA methylation in maintaining genome stability, a topic that could be relevant when considering the biochemical pathways and potential therapeutic applications of 3'-O-Demethylpreussomerin I (Chen et al., 1998).
Safety And Hazards
Future Directions
There is a lack of specific information on the future directions of research or applications for 3’-O-Demethylpreussomerin I .
Relevant Papers One relevant paper is “Evaluation of antimycobacterial, antiplasmodial and cytotoxic activities of preussomerins isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050” which discusses the antimycobacterial, antiplasmodial, and cytotoxic activities of preussomerins, including 3’-O-Demethylpreussomerin I .
properties
IUPAC Name |
(13R)-7-hydroxy-13-methoxy-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,15-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O8/c1-25-13-7-10(23)8-3-2-4-11-15(8)20(13)27-12-6-5-9(22)14-16(12)21(28-11,29-20)19-18(26-19)17(14)24/h2-6,13,18-19,22H,7H2,1H3/t13-,18?,19?,20?,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGIJVUQQFDOAD-IBDSJRNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)C7C(C6(O4)OC3=CC=C2)O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)C7C(C6(O4)OC3=CC=C2)O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935876 | |
Record name | 7-Hydroxy-3-methoxy-2,3,8a,9a-tetrahydro-1H,8H-3a,9b-epoxynaphtho[1,8-bc]oxireno[2,3]naphtho[1,8-fg][1,5]dioxocine-1,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-O-Demethylpreussomerin I | |
CAS RN |
158204-29-6 | |
Record name | Preussomerin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158204296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-3-methoxy-2,3,8a,9a-tetrahydro-1H,8H-3a,9b-epoxynaphtho[1,8-bc]oxireno[2,3]naphtho[1,8-fg][1,5]dioxocine-1,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.